1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Description
1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride is a heterocyclic amine salt featuring a 1,2-oxazole core substituted with a methyl group at the 5-position and an ethylamine side chain at the 3-position. Key properties include:
- Molecular Formula: C₆H₁₂ClN₂O
- Molecular Weight: ~163.45 g/mol (calculated for hydrochloride salt)
- CAS Number: 1808068-52-1 (enantiomer-specific form)
- Appearance: Typically a powder stored at room temperature .
- Safety: Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
The compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural simplicity and functional groups make it amenable to further derivatization.
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-4-3-6(5(2)7)8-9-4;/h3,5H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMTWUGXENYRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride, also known as (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and immunomodulatory effects, supported by research findings and case studies.
- Molecular Formula : C₆H₁₁ClN₂O
- Molecular Weight : 162.62 g/mol
- CAS Number : 1807921-05-6
Biological Activity Overview
Research indicates that 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride exhibits a range of biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of oxazole derivatives. The compound has shown effectiveness against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) values for certain oxazole derivatives have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
This suggests that the compound may inhibit the growth of these pathogens effectively.
Antifungal Activity
The compound also demonstrates antifungal properties. It has been tested against fungi such as Candida albicans, with promising results:
Anticancer Potential
Emerging research suggests that compounds similar to 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride may possess anticancer properties. Studies on related oxazole derivatives indicate their potential to inhibit tumor cell proliferation through various mechanisms .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. These interactions can modulate enzyme activities and receptor functions, leading to altered biological responses.
Case Studies and Research Findings
Recent studies have investigated the therapeutic applications of oxazole derivatives:
- Study on Antimicrobial Properties :
- Anticancer Mechanisms :
Comparison with Similar Compounds
Substitution Pattern Variations in Oxazole Derivatives
Key Findings :
Heterocyclic Core Modifications
Key Findings :
Functional Group and Chain Modifications
Key Findings :
- Branching and Substitution : Methylation of the amine () reduces hydrogen bonding capacity, affecting solubility and receptor interactions.
Preparation Methods
Core Synthetic Pathways
The synthesis of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride typically follows a three-step sequence:
-
Isoxazole Ring Formation : The 5-methylisoxazole core is constructed via cyclization reactions. A common approach involves the condensation of hydroxylamine with β-diketones or β-ketoesters under acidic conditions. For example, reacting methyl benzoylformate with hydroxylamine hydrochloride yields 5-methylisoxazole-3-carboxylate intermediates.
-
Introduction of the Aminoethyl Side Chain : The aminoethyl group is introduced through nucleophilic substitution or reductive amination. In one protocol, 5-methylisoxazole-3-carbaldehyde undergoes a Strecker reaction with ammonium cyanide, followed by hydrolysis to produce the primary amine.
-
Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt.
Alternative Routes Involving Enaminones
Recent advances utilize enaminones as precursors for regioselective isoxazole synthesis. For instance, enaminones derived from β-ketoamides react with sulfonyl azides under mild conditions to form 1,2,3-triazole intermediates, which subsequently rearrange into isoxazole derivatives. This method avoids harsh reagents and improves atom economy (Table 1).
Table 1: Comparison of Enaminone-Based Synthetic Methods
| Starting Material | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| β-Ketoamide enaminone | 4-Nitrophenylsulfonyl azide | Ethanol | 25°C | 78 | |
| β-Ketoester enaminone | Mesyl azide | Pyridine | 40°C | 65 |
Reaction Condition Optimization
Solvent and Catalyst Screening
Solvent polarity significantly impacts reaction kinetics and product purity. In the cyclization step, 50% aqueous ethanol maximizes yield (95%) by balancing solubility and reaction rate. Non-polar solvents like dichloromethane reduce yields due to poor intermediate solubility. Catalysts such as InCl₃ (20 mol%) enhance cyclization efficiency under ultrasound irradiation, reducing reaction times from hours to 20 minutes.
Temperature and Time Dependencies
Optimal temperatures for reductive amination range from 20°C to 60°C, with 40°C providing the highest yield plateau. Prolonged heating beyond 30 minutes induces side reactions, such as over-oxidation of the amine group.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via recrystallization in 95% ethanol, yielding colorless crystals with >99% purity. Solvent mixtures (e.g., ethyl acetate/hexane) are avoided due to co-precipitation of byproducts.
Analytical Validation
Table 2: Characterization Data for 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine Hydrochloride
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (D₂O) | δ 2.35 (s, 3H, CH₃), 3.20 (q, 2H, CH₂NH₂) | |
| ESI-MS | m/z 127.08 [M+H]⁺ | |
| X-ray Crystallography | Space group P2₁, C6H11ClN2O formula confirmed |
Industrial-Scale Production
Q & A
Q. What safety protocols are critical for handling this compound in a lab setting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
